molecular formula C8H10N4 B11920236 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine

5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine

Cat. No.: B11920236
M. Wt: 162.19 g/mol
InChI Key: JSXCAZOHVKHONY-UHFFFAOYSA-N
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Description

5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5,7-dimethylpyrazole with formamide or formic acid derivatives under reflux conditions . The reaction proceeds through cyclization and subsequent amination to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: A closely related compound with similar structural features but different substituents.

    3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine: A halogenated derivative with distinct reactivity.

    5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate: An ester derivative with different functional properties.

Uniqueness

5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity.

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-amine

InChI

InChI=1S/C8H10N4/c1-5-3-6(2)12-8(11-5)7(9)4-10-12/h3-4H,9H2,1-2H3

InChI Key

JSXCAZOHVKHONY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)N)C

Origin of Product

United States

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